An In-depth Technical Guide to 1-Benzofuran-6-amine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 1-Benzofuran-6-amine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzofuran-6-amine, a heterocyclic compound belonging to the benzofuran class of molecules. Due to their wide range of biological activities, benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery. This document details the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of 1-Benzofuran-6-amine, supported by experimental data and methodologies for its study.
Chemical Structure and Identification
1-Benzofuran-6-amine is characterized by a fused benzene and furan ring system, with an amine group substituted at the 6th position of the benzofuran core. This structural motif is the foundation for its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | 1-Benzofuran-6-amine |
| Synonyms | 6-Aminobenzofuran, Benzofuran-6-amine |
| CAS Number | 110677-54-8 |
| Molecular Formula | C₈H₇NO[1] |
| Molecular Weight | 133.15 g/mol |
| SMILES | C1=CC(=CC2=C1C=CO2)N[1] |
| InChI | InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2[1] |
| InChIKey | ARNCZJZLEMLOBH-UHFFFAOYSA-N[1] |
For laboratory use, 1-Benzofuran-6-amine is also available as a hydrochloride salt.
| Identifier | Value |
| Chemical Name | 1-Benzofuran-6-amine hydrochloride |
| CAS Number | 860691-97-0[2] |
| Molecular Formula | C₈H₈ClNO[2] |
| Molecular Weight | 169.61 g/mol [2] |
| PubChem CID | 119057046[2] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 1-Benzofuran-6-amine are not extensively reported. However, data for the parent compound, 1-benzofuran, and related derivatives, along with predicted values, provide valuable insights.
| Property | Value | Notes |
| Melting Point | Not available | The parent compound, 1-benzofuran, has a melting point of -18 °C.[3] The related 1-benzofuran-6-ol has a melting point of 108 °C.[4] |
| Boiling Point | Not available | The parent compound, 1-benzofuran, has a boiling point of 173-175 °C.[5] |
| Solubility | Not available | The related compound, 6-APB succinate, is reported to be practically insoluble in chloroform and minimally soluble in cold water.[6] Benzofuran-6-carboxylic acid is sparingly soluble in water but soluble in ethanol and acetone.[7] |
| pKa | Not available | The pKa of primary aromatic amines typically falls in the range of 4-5. |
| logP (predicted) | 1.6[1] | This value suggests moderate lipophilicity. |
| Appearance | Not available | Benzofuran is a colorless oily liquid.[8] |
Synthesis of 1-Benzofuran-6-amine
The synthesis of 1-Benzofuran-6-amine can be achieved through various synthetic routes developed for benzofuran derivatives. A common strategy involves the construction of the benzofuran core followed by the introduction or modification of the amino group. One plausible approach is the nitration of a suitable benzofuran precursor followed by reduction.
Numerous catalytic methods, including those utilizing palladium and copper catalysts, have been developed for the efficient synthesis of the benzofuran scaffold from various precursors like phenols and alkynes.[9][10][11] These methods offer versatility in introducing a range of substituents onto the benzofuran ring.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene and furan rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon attached to the nitrogen atom would be significantly deshielded. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine would be expected in the 3300-3500 cm⁻¹ region (typically two bands). C-N stretching vibrations would appear in the 1250-1335 cm⁻¹ range for an aromatic amine. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 133. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the benzofuran ring system. |
Biological Activities and Potential Applications
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[12] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[13][14]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines. The anticancer activity is often influenced by the nature and position of substituents on the benzofuran core.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17i (a benzofuran derivative) | MCF-7 (Breast) | 2.90 ± 0.32 | [15] |
| 17i (a benzofuran derivative) | H460 (Lung) | 2.06 ± 0.27 | [15] |
| 17i (a benzofuran derivative) | A549 (Lung) | 5.74 ± 1.03 | [15] |
| Compound 7 (a benzofuran derivative) | A549 (Lung) | 6.3 ± 2.5 | [16] |
| Compound 7 (a benzofuran derivative) | HepG2 (Liver) | 11 ± 3.2 | [16] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzofuran derivatives have shown promise in this area.
| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 2a | 4-Br | 25 | 50 | 50 | [17] |
| 2b | 4-Cl | 25 | 50 | 50 | [17] |
| 2d | 4-NO₂ | 12.5 | 25 | 25 | [17] |
Psychoactive Properties
Certain aminobenzofuran derivatives, such as 6-(2-aminopropyl)benzofuran (6-APB), are known for their psychoactive effects, acting as monoamine releasing agents and serotonin receptor agonists.[6] This highlights the potential for aminobenzofurans to interact with targets in the central nervous system.
Mechanism of Action
The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of biological targets. For instance, some derivatives have been identified as inhibitors of enzymes crucial for disease progression, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs).[15][18]
References
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- 2. americanelements.com [americanelements.com]
- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 6-APB - Wikipedia [en.wikipedia.org]
- 7. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]
- 9. d-nb.info [d-nb.info]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
